5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide
Description
This compound features a tetrahydroquinazoline-2,4-dione core linked via a pentanamide chain to a 2-(1H-indol-3-yl)ethyl group. The quinazolin-dione moiety is a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and receptor modulation .
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-21(24-13-12-16-15-25-19-9-3-1-7-17(16)19)11-5-6-14-27-22(29)18-8-2-4-10-20(18)26-23(27)30/h1-4,7-10,15,25H,5-6,11-14H2,(H,24,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDITWLHNKRUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as β-cyclodextrin-SO3H, which can be recovered and reused .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.
Substitution: The indole and quinazoline moieties can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinazoline and indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide involves its interaction with specific molecular targets. The quinazoline moiety can act as an inhibitor of certain enzymes, while the indole group can intercalate with DNA, affecting gene expression and cellular processes . These interactions can lead to various biological effects, including anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily vary in substituents on the quinazolinone core and the aromatic/heterocyclic group attached to the ethylamine moiety. These modifications influence physicochemical properties, solubility, and target affinity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Molecular Comparison of Quinazolinone Derivatives
*Estimated based on BG15809’s structure (indole substitution adds ~23 g/mol).
Key Observations:
Methoxy groups (C260-1436) improve solubility but may limit blood-brain barrier penetration due to increased polarity .
Simpler derivatives like BG15809 (379 g/mol) prioritize metabolic stability and synthetic feasibility .
Indole-containing compounds (e.g., Rizatriptan derivatives in ) are established in migraine treatment, hinting at the target’s possible neurological applications .
Biological Activity
The compound 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide is a synthetic organic molecule that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.43 g/mol |
| IUPAC Name | 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide |
The compound features a quinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazoline derivatives. The compound has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Anti-inflammatory Activity
Quinazoline derivatives are also noted for their anti-inflammatory properties:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.
- Research Findings : In vitro studies have shown that similar compounds can reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been well-documented:
- Activity Spectrum : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.
- Study Reference : A recent study highlighted that similar quinazoline compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| Quinazoline core | Essential for biological activity |
| Indole moiety | Enhances interaction with targets |
| Pentanamide side chain | Influences solubility and potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
